

# Application Note: Technical Synthesis Guide for BMS-466442 (Asc-1 Inhibitor)

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## Compound of Interest

Compound Name: BMS-466442

CAS No.: 1598424-76-0

Cat. No.: B606233

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## Introduction & Chemical Identity

**BMS-466442** is a highly selective inhibitor of the Asc-1 transporter (SLC7A10), a sodium-independent system responsible for the transport of small neutral amino acids, including D-serine and glycine, which are co-agonists of the NMDA receptor. Unlike earlier kinase inhibitors bearing similar "BMS" designations, **BMS-466442** is a peptidomimetic indole derivative used primarily in neuroscience research to model schizophrenia and synaptic plasticity.

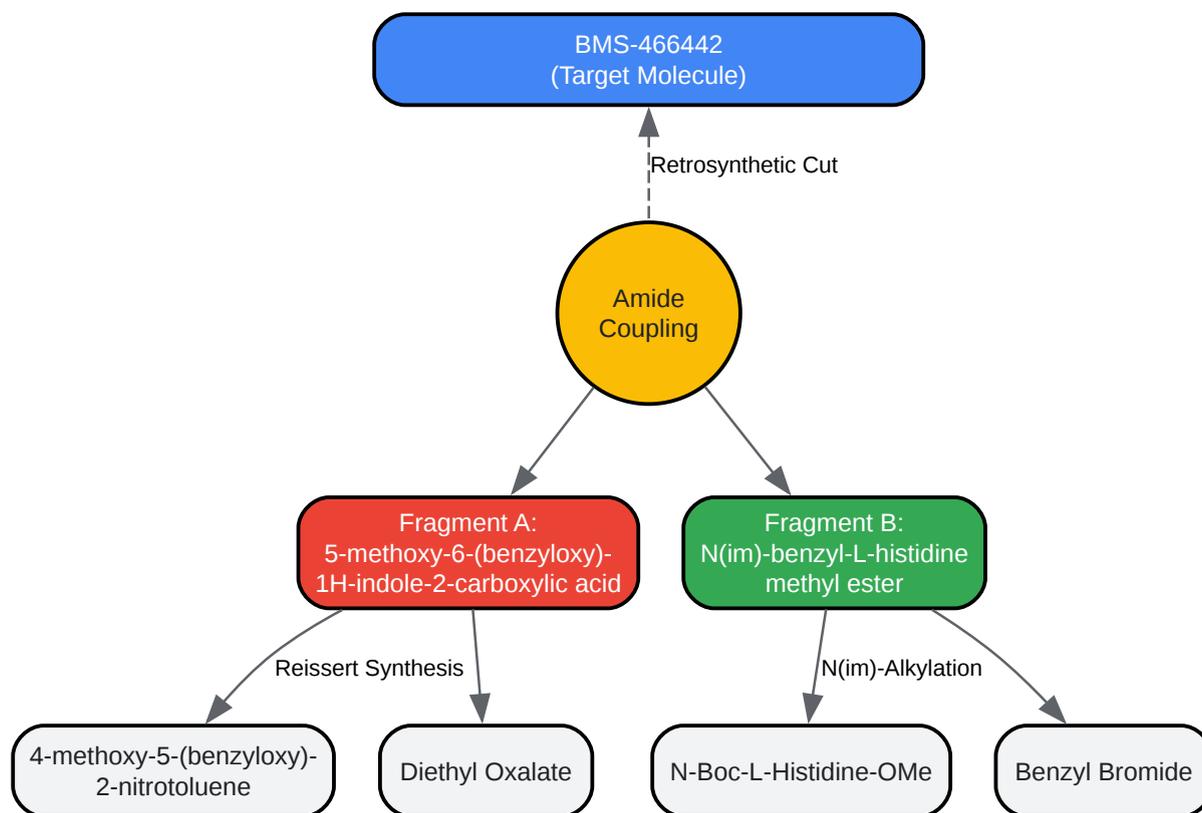
## Chemical Specifications

Parameter	Detail
IUPAC Name	Methyl (2S)-3-(1-benzyl-1H-imidazol-4-yl)-2-[[[6-(benzyloxy)-5-methoxy-1H-indol-2-yl)carbonyl]amino]propanoate
Common Name	BMS-466442
CAS Number	1598424-76-0
Molecular Formula	C <sub>31</sub> H <sub>30</sub> N <sub>4</sub> O <sub>5</sub>
Molecular Weight	538.60 g/mol
Target	Asc-1 (SLC7A10); IC <sub>50</sub> = ~11–37 nM
Solubility	DMSO (Soluble), Ethanol (Low), Water (Insoluble)

SMILES Code: COC1=C(OCC2=CC=CC=C2)C=C3NC(=CC3=C1)C(=O)NC=N4C(=O)OC

## Retrosynthetic Analysis

The synthesis of **BMS-466442** is convergent, relying on the coupling of two complex fragments: a substituted indole-2-carboxylic acid (Fragment A) and a regioselectively benzylated histidine derivative (Fragment B).



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Figure 1: Retrosynthetic strategy dividing **BMS-466442** into an indole core and a histidine tail.

## Detailed Synthesis Protocol

### Phase 1: Synthesis of the Indole Core (Fragment A)

Objective: Synthesize 5-methoxy-6-(benzyloxy)-1H-indole-2-carboxylic acid. Methodology: The Modified Reissert Indole Synthesis is chosen for its scalability and reliability in producing 2-substituted indoles.

Reagents:

- Starting Material: 4-methoxy-5-(benzyloxy)-2-nitrotoluene (commercially available or synthesized via nitration of the benzyl ether of isovanillin).
- Potassium ethoxide (KOEt).

- Diethyl oxalate.[1]
- Zinc powder / Acetic acid.

Protocol:

- Condensation:
  - In a flame-dried 3-neck flask under Argon, dissolve 4-methoxy-5-(benzyloxy)-2-nitrotoluene (10 mmol) in anhydrous ethanol (50 mL).
  - Add diethyl oxalate (12 mmol) and potassium ethoxide (12 mmol) dropwise.
  - Reflux for 4 hours.[1] The solution will turn deep red/purple, indicating the formation of the potassium salt of the enol pyruvate.
  - Mechanism:[2][3][4][5] Base-catalyzed deprotonation of the benzylic methyl group followed by attack on the oxalate ester.
- Reductive Cyclization:
  - Cool the mixture to room temperature. Acidify with glacial acetic acid.
  - Add Zinc powder (50 mmol) portion-wise (Caution: Exothermic).
  - Heat to 80°C for 2 hours. The nitro group is reduced to an amine, which spontaneously condenses with the ketone to close the indole ring.
- Saponification:
  - Filter off excess Zinc. Concentrate the filtrate.
  - Dissolve the residue (Indole ethyl ester) in THF/Water (1:1).
  - Add LiOH (3 eq) and stir at 50°C for 3 hours.
  - Acidify with 1M HCl to pH 2. The product, Fragment A, will precipitate. Filter, wash with cold water, and dry.[1]

## Phase 2: Synthesis of the Histidine Fragment (Fragment B)

Objective: Synthesize Methyl (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate. Criticality: Regioselectivity is key. Benzylation must occur at the N(tau) position (N-1), not the N(pi) position (N-3).

Protocol:

- Protection: Start with N-alpha-Boc-L-Histidine methyl ester to protect the alpha-amine.
- Alkylation:
  - Dissolve Boc-His-OMe (10 mmol) in dry DMF (20 mL).
  - Add Benzyl bromide (10.5 mmol).
  - Stir at room temperature for 12 hours.
  - Note: Alkylation of the neutral imidazole ring favors the N(tau)-benzyl isomer (the desired 1-benzyl isomer) due to steric and thermodynamic factors.
- Deprotection:
  - Concentrate the mixture and purify via silica gel chromatography (DCM/MeOH gradient) to isolate the 1-benzyl isomer.
  - Dissolve the intermediate in DCM (10 mL) and add TFA (5 mL). Stir for 1 hour.
  - Concentrate to dryness.<sup>[6]</sup> The residue is Fragment B (as the TFA salt).

## Phase 3: Final Coupling

Objective: Amide bond formation.

Protocol:

- Dissolve Fragment A (1.0 eq) and Fragment B (1.1 eq, TFA salt) in anhydrous DMF.

- Add HATU (1.2 eq) as the coupling agent.
- Add DIPEA (Diisopropylethylamine, 3.0 eq) to activate the carboxylic acid and neutralize the amine salt.
- Stir at room temperature for 4–6 hours. Monitor by LC-MS (Target Mass: 539.6 [M+H]<sup>+</sup>).
- Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO<sub>3</sub>, and brine.
- Purification: Flash column chromatography (Hexanes/EtOAc -> EtOAc/MeOH).
- Final Product: Off-white solid.

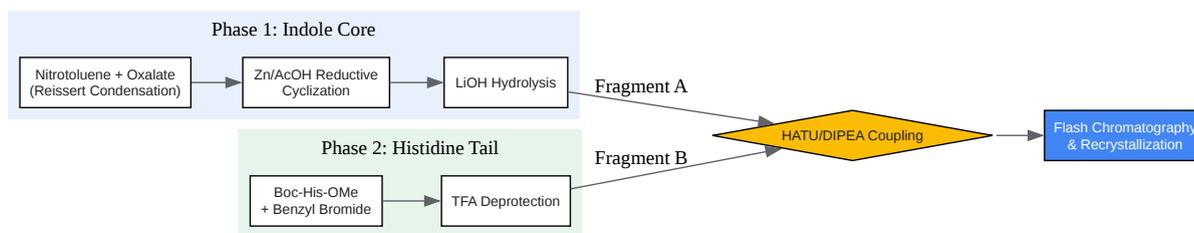
## Quality Control & Validation

Every batch of **BMS-466442** must undergo the following validation steps before biological use.

### Analytical Specifications

Method	Acceptance Criteria
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	Characteristic singlets for methoxy (~3.8 ppm) and benzyloxy methylene (~5.1 ppm). Indole NH (~11.5 ppm). Histidine imidazole protons (7.5–8.0 ppm).
HPLC Purity	>98% (AUC) at 254 nm.
Mass Spectrometry	[M+H] <sup>+</sup> = 539.2 ± 0.5 Da.
Chiral Purity	>99% ee (L-isomer) via Chiral HPLC (Chiralpak AD-H).

## Experimental Workflow Diagram



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Figure 2: Step-by-step experimental workflow for the synthesis of **BMS-466442**.

## Biological Application: Asc-1 Inhibition Assay

Context: **BMS-466442** is used to study the role of D-serine transport in synaptic plasticity. It prevents the efflux/uptake of D-serine by Asc-1.

Protocol (In Vitro Uptake Assay):

- Cell Line: HEK293 cells stably transfected with human SLC7A10 (Asc-1).
- Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
- Inhibitor Prep: Dissolve **BMS-466442** in DMSO (10 mM stock). Dilute to final concentrations (1 nM – 1  $\mu$ M).
- Uptake:
  - Pre-incubate cells with **BMS-466442** for 10 min.
  - Add radiolabeled substrate: [ $^3$ H]-D-Serine (50 nM).
  - Incubate for 5 minutes at 37°C.
- Termination: Wash cells 3x with ice-cold KRH buffer.

- Measurement: Lyse cells (0.1 M NaOH) and measure radioactivity via liquid scintillation counting.
- Data Analysis: Plot % Inhibition vs. Log[**BMS-466442**]. Expected IC<sub>50</sub> ≈ 11–30 nM.

## References

- Primary Characterization: Brown, J. M., et al. "In vitro characterization of a small molecule inhibitor of the alanine serine cysteine transporter-1 (SLC7A10)." *Journal of Neurochemistry*, 2014, 129(2), 275-283. [Link](#)
- Mechanism & SAR: Torrecillas, I. R., et al. "Inhibition of the Alanine-Serine-Cysteine-1 Transporter by **BMS-466442**." *ACS Chemical Neuroscience*, 2019, 10(5), 2510–2517. [Link](#)
- Indole Synthesis Protocol: Ponticello, G. S., & Baldwin, J. J. "5-Methoxyindole-2-carboxylic acid." *Organic Syntheses, Coll.[7] Vol. 6*, p.766 (1988); *Vol. 64*, p.52 (1986). [Link](#)
- Histidine Alkylation: Noordam, A., et al. "Synthesis of N(τ)-benzyl-histidine derivatives." *Recueil des Travaux Chimiques des Pays-Bas*, 1978.

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## Sources

- 1. [Organic Syntheses Procedure \[orgsyn.org\]](#)
- 2. [BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxy pyridine \[beilstein-journals.org\]](#)
- 3. [medchemexpress.com \[medchemexpress.com\]](#)
- 4. [US20200299224A1 - Ketamine flow synthesis - Google Patents \[patents.google.com\]](#)
- 5. [US11186608B2 - Solid phase synthesis of acylated peptides - Google Patents \[patents.google.com\]](#)
- 6. [researchgate.net \[researchgate.net\]](#)

- [7. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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